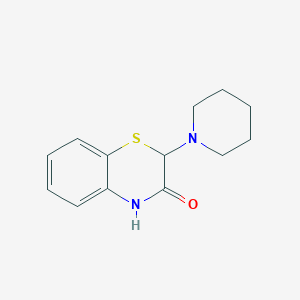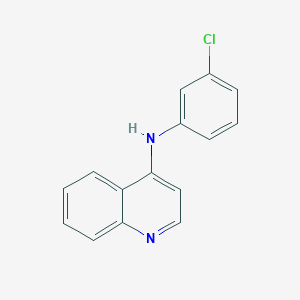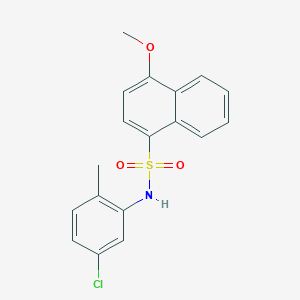
2-piperidin-1-yl-4H-1,4-benzothiazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tuberculosis is a major global health issue that affects millions of people each year. The current treatment for TB involves a combination of antibiotics that must be taken for several months, which can lead to drug resistance and adverse side effects. Therefore, there is a need for new TB drugs that are more effective and have fewer side effects. PBTZ169 is a promising candidate that has shown potent activity against both drug-susceptible and drug-resistant strains of TB.
作用機序
The exact mechanism of action of PBTZ169 is not fully understood, but it is believed to target multiple pathways involved in TB metabolism and cell wall biosynthesis. PBTZ169 has been shown to inhibit the enzyme DprE1, which is involved in the biosynthesis of the TB cell wall. PBTZ169 also disrupts the membrane potential of TB cells, which leads to cell death.
Biochemical and physiological effects:
PBTZ169 has been shown to have low toxicity in vitro and in vivo, with no significant adverse effects observed at therapeutic doses. PBTZ169 has also been shown to have good pharmacokinetic properties, with high oral bioavailability and a long half-life in mice.
実験室実験の利点と制限
One advantage of PBTZ169 is its potency against drug-resistant strains of TB, which is a major challenge in TB treatment. PBTZ169 also has low toxicity and good pharmacokinetic properties, which make it a promising drug candidate. However, one limitation of PBTZ169 is its limited solubility, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research and development of PBTZ169. One direction is to optimize the synthesis method to improve the yield and solubility of the compound. Another direction is to study the mechanism of action in more detail to identify potential targets for drug development. Additionally, further in vivo studies are needed to determine the efficacy and safety of PBTZ169 in larger animal models and in humans. Finally, combination therapy studies with other TB drugs should be conducted to evaluate the potential synergistic effects of PBTZ169 with existing TB drugs.
In conclusion, PBTZ169 is a promising TB drug candidate that has shown potent activity against drug-resistant strains of TB. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of PBTZ169 have been discussed in this paper. Further research is needed to fully explore the potential of PBTZ169 as a TB drug candidate.
合成法
The synthesis of PBTZ169 involves a multi-step process that includes the reaction of 2-aminobenzenethiol with 2-bromoacetophenone, followed by the reaction with piperidine and cyclization to form the final product. The yield of PBTZ169 can be improved by optimizing the reaction conditions and using high-performance liquid chromatography (HPLC) purification.
科学的研究の応用
PBTZ169 has been extensively studied in vitro and in vivo for its potential as a TB drug candidate. In vitro studies have shown that PBTZ169 has potent activity against both drug-susceptible and drug-resistant strains of TB, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. In vivo studies in mice have also demonstrated the efficacy of PBTZ169 in reducing bacterial load and improving survival rates.
特性
IUPAC Name |
2-piperidin-1-yl-4H-1,4-benzothiazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS/c16-12-13(15-8-4-1-5-9-15)17-11-7-3-2-6-10(11)14-12/h2-3,6-7,13H,1,4-5,8-9H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYRSEKOROXBGKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2C(=O)NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-piperidin-1-yl-4H-1,4-benzothiazin-3-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N,4-trimethyl-3-[[4-methyl-3-[3-(2-oxopyrrolidin-1-yl)propyl]-1,3-thiazol-2-ylidene]amino]benzenesulfonamide](/img/structure/B7546894.png)
![2-[(3,4-Dichlorophenyl)methylsulfanyl]pyridine-3-carboxylic acid](/img/structure/B7546895.png)
![4-Methyl-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine](/img/structure/B7546896.png)
![2-[(2-Fluorophenyl)methylsulfanyl]-1-methylimidazole](/img/structure/B7546907.png)
![N-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]pyridin-4-amine](/img/structure/B7546911.png)
![Furan-2-yl-[4-(5-methylthieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B7546922.png)
![N-[(2-methoxyphenyl)carbamothioyl]cyclobutanecarboxamide](/img/structure/B7546928.png)


![2-Hydroxy-4-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]benzoic acid](/img/structure/B7546957.png)
![(2R)-2-[(1,3-dimethyl-2-oxobenzimidazol-5-yl)sulfonylamino]-3-methylbutanoic acid](/img/structure/B7546960.png)
![N-[3-(morpholin-4-ylmethyl)phenyl]thiophene-2-sulfonamide](/img/structure/B7546964.png)
![N-[1-[(2-methylphenyl)methyl]piperidin-4-yl]-4-methylsulfonylbenzamide](/img/structure/B7546978.png)
